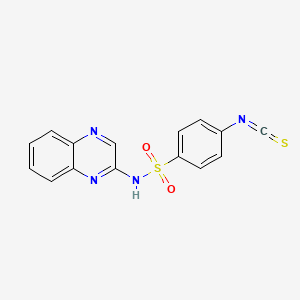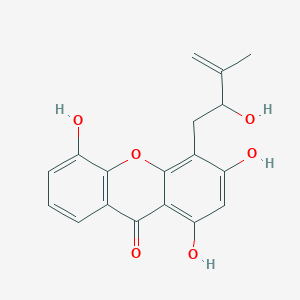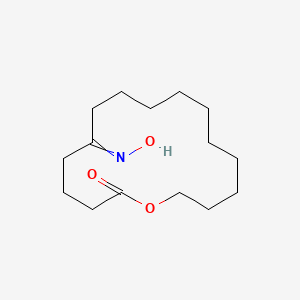
4-Isothiocyanato-N-(quinoxalin-2-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isothiocyanato-N-(quinoxalin-2-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides and quinoxalines. This compound is known for its diverse applications in medicinal chemistry, particularly due to its potential biological activities. The structure of this compound includes an isothiocyanate group, a quinoxaline moiety, and a benzene sulfonamide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanato-N-(quinoxalin-2-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of o-phenylenediamine with 2-bromoacetophenone to form quinoxaline derivatives. This reaction is usually carried out in ethanol under catalyst-free conditions . The resulting quinoxaline derivative is then subjected to chlorosulfonation using chlorosulfonic acid to produce quinoxaline sulfonyl chloride. Finally, the quinoxaline sulfonyl chloride reacts with an aromatic amine to yield the desired sulfonamide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-Isothiocyanato-N-(quinoxalin-2-yl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Oxidation and Reduction: The quinoxaline moiety can undergo oxidation and reduction reactions, leading to different oxidation states and derivatives.
Condensation Reactions: The sulfonamide group can participate in condensation reactions with aldehydes and ketones to form imines and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and thiols, typically under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Oxidized and Reduced Quinoxalines: Resulting from oxidation and reduction reactions.
Imines and Other Condensation Products: Formed from reactions with aldehydes and ketones.
Scientific Research Applications
4-Isothiocyanato-N-(quinoxalin-2-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 4-Isothiocyanato-N-(quinoxalin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in its anticancer and antibacterial applications.
Molecular Pathways: It can interfere with cellular pathways involved in cell division and proliferation, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Such as sulfamethoxazole and sulfadiazine, which are known for their antibacterial properties.
Quinoxalines: Including compounds like 2,3-dichloroquinoxaline, which have diverse biological activities.
Uniqueness
4-Isothiocyanato-N-(quinoxalin-2-yl)benzene-1-sulfonamide is unique due to the combination of its isothiocyanate, quinoxaline, and sulfonamide groups. This unique structure imparts a wide range of reactivity and biological activities, making it a valuable compound in medicinal chemistry and scientific research.
Properties
CAS No. |
681235-15-4 |
|---|---|
Molecular Formula |
C15H10N4O2S2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-isothiocyanato-N-quinoxalin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H10N4O2S2/c20-23(21,12-7-5-11(6-8-12)17-10-22)19-15-9-16-13-3-1-2-4-14(13)18-15/h1-9H,(H,18,19) |
InChI Key |
VKGAYTSLUKDQGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Naphthalen-1-yl)oxy]but-2-yn-1-amine](/img/structure/B12539254.png)


![1-Methyl-4-[1-(2-methyl-2-phenylhydrazinylidene)ethyl]pyridin-1-ium chloride](/img/structure/B12539278.png)
![2,2'-[Propane-1,3-diylbis(oxy)]di(propane-1,2,3-tricarboxylic acid)](/img/structure/B12539289.png)

![1H-Inden-1-one, 2,3-dihydro-2-[(3-methylphenyl)methylene]-](/img/structure/B12539315.png)
![4-{[(2R)-Heptan-2-yl]oxy}phenyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B12539326.png)

![4-{6-[5'-(4-Hydroxy-2,6-dimethylphenyl)[2,2'-bipyridin]-6(1H)-ylidene]pyridin-3(6H)-ylidene}-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12539341.png)
![Phenol, 2-[(2-methyl-1-phenylpropyl)amino]-](/img/structure/B12539349.png)

![Triethyl[(4-methylbenzene-1-sulfonyl)oxy]stannane](/img/structure/B12539358.png)
![1-[1-(2-Hydroxyethyl)-1h-pyrrol-2-yl]propan-1-ol](/img/structure/B12539371.png)
